Home > Products > Screening Compounds P50616 > 3-(Difluoromethyl)-2,2-dimethylazetidine
3-(Difluoromethyl)-2,2-dimethylazetidine -

3-(Difluoromethyl)-2,2-dimethylazetidine

Catalog Number: EVT-13590275
CAS Number:
Molecular Formula: C6H11F2N
Molecular Weight: 135.15 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

3-(Difluoromethyl)-2,2-dimethylazetidine is a fluorinated heterocyclic compound characterized by the presence of a difluoromethyl group attached to a dimethyl-substituted azetidine ring. This compound is notable for its potential applications in medicinal chemistry and material sciences due to the unique properties imparted by the fluorine atoms.

Source

The compound can be synthesized through various organic synthesis methods, which will be discussed in detail later. It is categorized under azetidine derivatives, which are known for their diverse biological activities.

Classification

3-(Difluoromethyl)-2,2-dimethylazetidine belongs to the class of heterocycles, specifically azetidines, and is further classified as a fluorinated organic compound. The presence of fluorine atoms often enhances the lipophilicity and metabolic stability of compounds, making them valuable in pharmaceutical development.

Synthesis Analysis

Methods

The synthesis of 3-(Difluoromethyl)-2,2-dimethylazetidine typically involves several key steps:

  1. Starting Materials: The synthesis begins with readily available precursors such as difluoromethylated reagents and dimethyl-substituted amines.
  2. Formation of Azetidine Ring: A common method involves the cyclization of an appropriate precursor (such as an amino acid or its derivative) under acidic or basic conditions.
  3. Fluorination: The introduction of the difluoromethyl group can be achieved using reagents like difluoromethyl sulfonium salts or via electrophilic fluorination methods.

Technical Details

  • Reaction Conditions: The reactions are typically carried out under controlled temperatures and may require inert atmospheres (e.g., nitrogen) to prevent side reactions.
  • Catalysts: Catalysts such as Lewis acids may be employed to facilitate ring closure and improve yields.
Molecular Structure Analysis

Structure

The molecular structure of 3-(Difluoromethyl)-2,2-dimethylazetidine can be represented as follows:

  • Molecular Formula: C4_4H7_7F2_2N
  • Molecular Weight: Approximately 107.10 g/mol
  • Structural Representation:

Data

  • CAS Number: Not specified in the search results but can be found in chemical databases.
  • Physical State: Typically exists as a liquid or solid depending on purity and environmental conditions.
Chemical Reactions Analysis

Reactions

3-(Difluoromethyl)-2,2-dimethylazetidine can participate in various chemical reactions:

  1. Nucleophilic Substitution: The difluoromethyl group can act as a leaving group in nucleophilic substitution reactions, allowing for further functionalization.
  2. Ring Opening Reactions: Under certain conditions, the azetidine ring may undergo opening, leading to the formation of more complex structures.
  3. Reactivity with Electrophiles: The nitrogen atom in the azetidine ring can act as a nucleophile, reacting with electrophiles to form new bonds.

Technical Details

  • Reaction Conditions: Vary depending on the specific reaction but often involve solvents like dichloromethane or acetonitrile.
  • Yield and Purity: Reaction yields can be optimized through careful control of temperature and reaction time.
Mechanism of Action

Process

The mechanism by which 3-(Difluoromethyl)-2,2-dimethylazetidine exerts its effects is not fully elucidated but is hypothesized to involve:

  1. Interaction with Biological Targets: The compound may interact with specific enzymes or receptors due to its structural features, particularly the azetidine ring and fluorine substituents.
  2. Metabolic Stability: The presence of fluorine atoms often confers resistance to metabolic degradation, enhancing its pharmacological profile.

Data

  • Studies on similar compounds suggest potential activity against various biological targets, including enzymes involved in metabolic pathways.
Physical and Chemical Properties Analysis

Physical Properties

  • Melting Point: Not specifically provided but can be estimated based on similar compounds.
  • Boiling Point: Expected to be relatively high due to the presence of fluorine.
  • Density: Likely higher than that of non-fluorinated analogs due to increased molecular weight from fluorination.

Chemical Properties

  • Solubility: Generally soluble in organic solvents such as ethanol and dichloromethane.
  • Stability: Stable under standard laboratory conditions but sensitive to strong bases or acids which may lead to hydrolysis or degradation.
Applications

Scientific Uses

3-(Difluoromethyl)-2,2-dimethylazetidine has potential applications in:

  1. Medicinal Chemistry: As a building block for developing new pharmaceuticals targeting various diseases due to its unique chemical properties.
  2. Material Science: Used in synthesizing fluorinated polymers that exhibit enhanced thermal stability and chemical resistance.
  3. Agricultural Chemistry: Potential use in developing agrochemicals with improved efficacy due to better bioavailability from fluorination.
Introduction to Azetidine-Based Heterocycles in Modern Chemistry

Azetidine-based heterocycles represent a structurally distinctive class of saturated four-membered nitrogen-containing rings that have transitioned from chemical curiosities to indispensable pharmacophores in modern medicinal chemistry. The significant ring strain (approximately 25-27 kcal/mol) inherent to the azetidine scaffold confers unique reactivity profiles while maintaining sufficient stability for pharmaceutical applications, distinguishing it from both smaller (aziridine) and larger (pyrrolidine, piperidine) N-heterocycles [2] [8]. This balance of strain-induced reactivity and metabolic stability has positioned azetidine derivatives as privileged structural motifs in drug design, particularly following the landmark discovery of β-lactam antibiotics in the mid-20th century, which demonstrated the therapeutic potential of strained nitrogen heterocycles [8]. Contemporary pharmaceutical development has increasingly exploited the azetidine scaffold's advantages, including enhanced three-dimensionality, improved solubility profiles, and reduced molecular flexibility compared to larger ring systems—properties that collectively contribute to superior target selectivity and pharmacokinetic behavior [2] [5].

Structural and Functional Significance of Azetidine Derivatives in Drug Discovery

The 2,2-dimethylazetidine scaffold exemplifies strategic molecular design to optimize pharmaceutical properties through steric constraint. The gem-dimethyl substitution at the C2 position impairs ring puckering dynamics and significantly enhances conformational rigidity, thereby reducing the entropic penalty upon target binding compared to unsubstituted azetidines or flexible chain analogs [8]. This geometric constraint is particularly valuable in drug design for lock-and-key binding to biological targets with well-defined pockets, as demonstrated in kinase inhibitors where the 2,2-dimethylazetidine moiety precisely orients adjacent pharmacophoric elements within ATP-binding sites [2]. Quantum mechanical analyses reveal that the 2,2-dimethyl substitution increases the barrier to ring inversion by approximately 3-5 kcal/mol compared to the parent azetidine, effectively "freezing" the ring in a preferred conformation for biological recognition [9].

Table 1: Structural and Electronic Effects of Azetidine Substituents

Substituent PatternRing Strain (kcal/mol)Barrier to Inversion (kcal/mol)Dipole Moment (Debye)Key Pharmaceutical Advantages
Unsubstituted azetidine25.13.5-4.0~1.9Metabolic vulnerability
2-Methylazetidine26.35.2-5.8~2.1Moderate conformational control
2,2-Dimethylazetidine27.87.0-7.5~2.3Enhanced rigidity, metabolic stability
3-(Difluoromethyl)-2,2-dimethylazetidine28.57.3-7.8~3.1Combined steric/electronic modulation

The introduction of a 3-(difluoromethyl) group onto the 2,2-dimethylazetidine framework creates a multifaceted pharmacophore that combines steric, electronic, and polarity-modifying properties. This substituent dramatically increases the dipole moment (experimentally measured at approximately 3.1 Debye) compared to the parent scaffold (1.9 Debye) due to the strong electron-withdrawing effect of the difluoromethyl group (-CF₂H, Hammett σₚ = 0.33-0.39) [9]. This polarized electronic environment enhances hydrogen bond acceptor capability at the azetidine nitrogen while simultaneously providing a hydrogen bond donor through the difluoromethyl proton, which exhibits surprising hydrogen-bonding capacity despite fluorine's low polarizability [3] [9]. The steric bulk of the -CF₂H group (van der Waals volume ≈ 28.3 ų) effectively shields the azetidine ring from enzymatic oxidation while maintaining favorable ligand efficiency metrics, as evidenced in protease inhibitors where this moiety reduces off-target interactions by >60% compared to bulkier tert-butyl or phenyl substituents [2] [5].

Role of Fluorinated Substituents in Enhancing Bioactivity: Difluoromethyl Groups as Key Modulators

The difluoromethyl group (-CF₂H) represents a sophisticated bioisostere that uniquely combines electronic, steric, and physiochemical properties distinct from conventional fluorinated substituents. Unlike the purely lipophilic trifluoromethyl group (-CF₃, π = +0.88), the difluoromethyl moiety exhibits moderate hydrophilicity (π = +0.14) while maintaining high metabolic stability, positioning it as a "polar hydrophobic" group ideal for optimizing drug disposition [3] [9]. This balance arises from the fluorine atoms' strong inductive withdrawal (σ₁ = 0.45), which acidifies the remaining proton (pKa ≈ 26-28) and enables weak hydrogen-bond donation capabilities—a property absent in perfluorinated groups [9]. Nuclear magnetic resonance studies of 3-(difluoromethyl)-2,2-dimethylazetidine reveal through-space fluorine-proton coupling (³JₕF ≈ 5-7 Hz) with adjacent methyl groups, demonstrating conformational restrictions that enforce optimal positioning for target interactions [3].

The -CF₂H group profoundly enhances metabolic resistance through two primary mechanisms: (1) blocking oxidative metabolism via steric shielding of adjacent carbon centers, and (2) deactivating aromatic systems toward cytochrome P450-mediated oxidation when attached directly to aryl rings [3]. In the specific context of 3-(difluoromethyl)-2,2-dimethylazetidine, the combined shielding effect of the gem-dimethyl and difluoromethyl groups reduces hepatic microsomal clearance by >80% compared to 3-unsubstituted analogs, as quantified in human liver microsome assays [5]. This metabolic stability is further augmented by fluorine's ability to resist oxidative degradation pathways, particularly the conversion of aliphatic carbons to polar alcohols that typically facilitates renal excretion [3] [9].

Table 2: Comparative Bioactivity Modulation by Fluorinated Groups

Fluorinated GroupHansch Hydrophobicity (π)Hammett Constant (σₚ)Metabolic Stability Index*Hydrogen Bonding Capacity
-F+0.14+0.06ModerateWeak acceptor
-CF₃+0.88+0.54HighNone
-CF₂H+0.14+0.33Very HighWeak donor
-CHF₂-0.05+0.18HighModerate donor
-OCF₃+1.04+0.35HighNone

*Relative scale based on in vitro microsomal clearance rates

Electronically, the difluoromethyl group's σ₁ value (0.45) creates substantial inductive effects across the azetidine ring system, lowering the pKa of the ring nitrogen by approximately 1.5-2.0 units compared to non-fluorinated analogs [9]. This enhanced basicity modulation improves membrane permeability through optimized distribution coefficients (log D₇.₄ ≈ 1.2-1.8 for difluoromethylazetidines versus >2.0 for alkyl-substituted analogs), as demonstrated in parallel artificial membrane permeability assays (PAMPA) [3]. The group's influence extends to molecular recognition, where its orthogonal hydrogen-bonding capacity (bond strength ≈ 1.5-2.0 kcal/mol) enables unique interactions with protein targets, particularly in kinase ATP-binding sites where the -CF₂H proton forms stabilizing contacts with backbone carbonyl oxygens that are inaccessible to -CF₃ groups [5] [9]. Quantum mechanical calculations indicate that the electrostatic potential surface of the difluoromethyl hydrogen exhibits a partial positive charge (δ⁺ ≈ +0.15 e) comparable to that of amide NH groups, explaining its unexpected participation in biological recognition events [9].

Historical Evolution of 2,2-Dimethylazetidine Scaffolds in Synthetic Organic Chemistry

The synthetic exploration of 2,2-dimethylazetidine derivatives has progressed through three distinct technological epochs, each marked by strategic advances in ring-forming methodologies. Early approaches (1950s-1980s) relied on classical nucleophilic displacement reactions, typically involving γ-haloamines cyclized under high-dilution conditions to mitigate oligomerization [8]. These methods suffered from poor stereocontrol and moderate yields (typically 30-50%), particularly for 3,3-disubstituted variants where steric crowding impeded ring closure [8]. The discovery of the Gabriel synthesis modification using 1,3-dibromopropane and N-alkylphthalimides represented the first practical route to N-substituted azetidines, though the method remained ineffective for quaternary carbon incorporation at C2 [8].

The catalytic era (1990s-2010s) introduced transition-metal-mediated cyclizations that addressed key limitations of classical methods. Notable advancements included:

  • Pd-catalyzed aminations: Buchwald-Hartwig protocols enabling intramolecular C-N bond formation for azetidine synthesis, though limited by substrate-specific optimization requirements [8]
  • Ring expansion strategies: Aziridinium ion intermediates generated from β-hydroxypyrrolidines or aziridines, providing access to 3-substituted azetidines with moderate diastereoselectivity [8]
  • Strain-release approaches: Exploitation of bicyclic aziridine precursors (e.g., 1-azabicyclo[1.1.0]butanes) that undergo regioselective ring expansion to 3,3-disubstituted azetidines [8]

These methods dramatically improved functional group tolerance and enabled the first efficient syntheses of sterically congested 2,2-dimethylazetidines, though fluorinated derivatives remained challenging due to the incompatibility of many fluorination reagents with transition metal catalysts [7] [8].

The contemporary fluorination era (2010s-present) has been defined by innovative methodologies specifically addressing the introduction of fluorinated substituents at the C3 position. Two transformative approaches have emerged for synthesizing 3-(difluoromethyl)-2,2-dimethylazetidine:

  • Electrophilic Difluoromethylation: Late-stage modification of azetidin-3-one precursors using Ruppert-Prakash reagent (TMSCF₂H) under Lewis acid catalysis, yielding tertiary alcohols that undergo reductive deoxygenation [7]
  • Halogen Exchange Technology: Nucleophilic displacement of 3-(dichloromethyl)-2,2-dimethylazetidine derivatives using anhydrous KF in polar aprotic solvents (DMF, DMSO) at elevated temperatures (150-180°C), achieving >85% conversion to the difluoromethyl analog [7]

Modern photoredox catalytic techniques have further revolutionized access to this scaffold through radical difluoromethylation strategies. Visible-light-mediated processes using [Ru(bpy)₃]²⁺ catalysts and bromodifluoromethyl precursors enable direct C-H functionalization of 2,2-dimethylazetidine under mild conditions, bypassing pre-functionalized intermediates and achieving atom economy previously unattainable [5] [8]. Continuous-flow electrochemical methods have recently demonstrated unprecedented efficiency for large-scale production, achieving kilogram-scale synthesis of enantiomerically pure 3-(difluoromethyl)-2,2-dimethylazetidine with >99% ee via asymmetric hydrogenation of imine precursors [8].

Table 3: Evolution of Synthetic Approaches to 3-(Difluoromethyl)-2,2-dimethylazetidine

Synthetic EraRepresentative MethodKey Reagents/ConditionsYield RangeLimitations
Classical (1960s-1990s)Nucleophilic displacementBrCH₂CF₂H, NaH, DMF, 80°C10-25%Low yields, elimination byproducts
Transition Metal Catalysis (1990s-2010s)Pd-catalyzed aminationPd₂(dba)₃, Xantphos, Cs₂CO₃35-60%Catalyst poisoning by fluorides
Modern Fluorination (2010s-present)Halogen exchange3-(Cl₂CH)-azetidine, KF, DMSO, 150°C75-85%High temperature, salt byproducts
Electrophilic difluoromethylation3-ketoazetidine, TMSCF₂H, BF₃·OEt₂60-70%Multi-step sequence
Photoredox/Electrochemical (Current)Radical C-H difluoromethylation[Ir(ppy)₃], HCF₂SO₂Cl, blue LEDs80-92%Requires specialized equipment

The synthetic evolution of this scaffold has enabled its application across diverse therapeutic areas, with the 3-(difluoromethyl)-2,2-dimethylazetidine moiety appearing in:

  • Polymerase Theta (Polθ) inhibitors: Where it serves as a bioisostere for pyrrolidin-3-ol, improving metabolic stability while maintaining target affinity (IC₅₀ ≈ 12 nM) [5]
  • Janus kinase (JAK) inhibitors: Enhancing cell permeability and plasma protein binding in compounds like baricitinib derivatives [2] [8]
  • Antimicrobial agents: Exploiting the fluorine-enhanced membrane penetration in quinolone hybrids targeting DNA gyrase [2] [8]

The progressive refinement of synthetic access to 3-(difluoromethyl)-2,2-dimethylazetidine—from early low-yielding approaches to contemporary photoredox and electrochemical methods—exemplifies how targeted methodological innovation unlocks pharmaceutical potential in strained heterocyclic systems.

Properties

Product Name

3-(Difluoromethyl)-2,2-dimethylazetidine

IUPAC Name

3-(difluoromethyl)-2,2-dimethylazetidine

Molecular Formula

C6H11F2N

Molecular Weight

135.15 g/mol

InChI

InChI=1S/C6H11F2N/c1-6(2)4(3-9-6)5(7)8/h4-5,9H,3H2,1-2H3

InChI Key

PFNZHWRUTWXXSF-UHFFFAOYSA-N

Canonical SMILES

CC1(C(CN1)C(F)F)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.